7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H8F3N3O2 and its molecular weight is 235.16. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Libraries
Parallel Solution-Phase Synthesis : This compound is used in the parallel solution-phase synthesis of combinatorial libraries. Over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides were synthesized, using key reactions such as the assembly of the pyrazolo[1,5-a]pyrimidine ring and solution-phase acylation and reduction methodologies (Dalinger et al., 2005).
Diverse Synthesis Routes : Different synthesis pathways have been developed for the creation of this compound, involving various intermediates and chemical transformations. These methods include condensation reactions, amidation, and acylation, leading to the formation of carboxamides and other derivatives (Lombar et al., 2014).
Chemical Properties and Reactions
Efficient Access and Diverse Substitutions : An efficient synthesis process for 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported, highlighting the versatility in obtaining various substitutions at the C-3 and C-5 positions. This process includes SNAr and Suzuki cross-coupling reactions (Jismy et al., 2020).
Crystal Structure and Biological Activity : The crystal structure of a derivative of this compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined. It showed significant inhibition on the proliferation of some cancer cell lines, highlighting its potential in medicinal chemistry (Liu et al., 2016).
Applications in Medicinal Chemistry
Potential as Anti-inflammatory and Antimicrobial Agents : A series of derivatives of this compound were synthesized and evaluated for their anti-inflammatory and antimicrobial properties. These compounds showed promising results, particularly against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).
Design of Angiotensin II Receptor Antagonists : 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, a class related to this compound, were studied for their potential as angiotensin II receptor antagonists. This research contributed to the design of potent orally active receptor antagonists (Shiota et al., 1999).
Mechanism of Action
Target of Action
It’s worth noting that many trifluoromethyl group-containing compounds have been found to interact with a variety of targets, including enzymes like monoamine oxidase b .
Mode of Action
It’s known that the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially influencing its interaction with its targets .
Biochemical Pathways
Compounds containing a trifluoromethyl group have been found to exhibit various pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of a compound, which could potentially impact its bioavailability .
Result of Action
Some derivatives of this compound have been found to display micromolar ic50 values against monoamine oxidase b, an important target in the field of neurodegenerative disorders .
Action Environment
The trifluoromethyl group is known to enhance the stability of a compound, which could potentially influence its action under various environmental conditions .
properties
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)5-1-2-12-6-4(7(15)16)3-13-14(5)6/h3,5,12H,1-2H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAZXMDUIWSZGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132801 | |
Record name | 4,5,6,7-Tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
869948-08-3 | |
Record name | 4,5,6,7-Tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869948-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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